BenchChemオンラインストアへようこそ!

2-(Pyrrolidin-1-ylmethyl)pyridine

Organic Synthesis Heterocyclic Chemistry Process Chemistry

2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4) is a heterocyclic small molecule comprising a pyridine ring linked at the 2-position to a pyrrolidine moiety via a methylene bridge. Unlike its halogenated analogs (e.g., 4-bromo or 2-chloro derivatives) which introduce specific reactivity handles and increased molecular weight for cross-coupling, this unsubstituted core provides a lower molecular weight (162.23 g/mol) and structurally minimalist scaffold essential for early-stage drug discovery, where the pyrrolidine nitrogen and pyridine ring offer critical coordination and basicity for CNS target engagement and transition metal complexation.

Molecular Formula C10H14N2
Molecular Weight 162.236
CAS No. 60032-62-4
Cat. No. B2658144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyrrolidin-1-ylmethyl)pyridine
CAS60032-62-4
Molecular FormulaC10H14N2
Molecular Weight162.236
Structural Identifiers
SMILESC1CCN(C1)CC2=CC=CC=N2
InChIInChI=1S/C10H14N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h1-2,5-6H,3-4,7-9H2
InChIKeyXLXANWGTOZKKAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4): Procuring the Unsubstituted Core for CNS Ligand & Coordination Scaffold Development


2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4) is a heterocyclic small molecule comprising a pyridine ring linked at the 2-position to a pyrrolidine moiety via a methylene bridge [1]. Unlike its halogenated analogs (e.g., 4-bromo or 2-chloro derivatives) which introduce specific reactivity handles and increased molecular weight for cross-coupling, this unsubstituted core provides a lower molecular weight (162.23 g/mol) and structurally minimalist scaffold essential for early-stage drug discovery, where the pyrrolidine nitrogen and pyridine ring offer critical coordination and basicity for CNS target engagement and transition metal complexation . It serves as the fundamental building block for constructing more complex pharmacophores, including PDP (pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone))-type ligands, and is a key intermediate for quaternization to access nicotinic acetylcholine receptor (nAChR) probes, differentiating it from bulkier or halogenated analogs [2].

Why 2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4) Cannot Be Replaced by Its 3-Pyridyl Isomer or Halogenated Analogs


Generic substitution with close structural analogs like the 3-pyridyl isomer (3-(pyrrolidin-1-ylmethyl)pyridine) or halogenated derivatives (e.g., 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine) fundamentally alters both the chemical reactivity and biological target profile of the scaffold. The 2-pyridyl substitution pattern in 60032-62-4 is critical for bidentate chelation in transition metal complexes, such as the Fe(II)-based PDP catalyst systems, whereas the 3-pyridyl isomer disrupts this coordination geometry, leading to a complete loss of catalytic function in C-H bond oxidation [1]. Furthermore, in nAChR ligand development, the 3-pyridyl isomer exhibits a distinct binding affinity profile (Ki = 30 nM for α4β2 nAChR) that is directly linked to its substitution position, making it unsuitable as a direct replacement for the 2-substituted core in structure-activity relationship (SAR) studies focused on a different interaction vector [2]. Conversely, selecting a halogenated analog introduces a reactive cross-coupling handle and significantly higher molecular weight, which is undesirable when the research goal is to explore minimal pharmacophores or when the halogen would interfere with intended biological interactions, such as coordination to a metal center .

2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4): A Quantitative Comparative Guide to 2- vs. 3-Pyridyl Isomers and Halogenated Analogs


Synthetic Accessibility and Yield of 2-(Pyrrolidin-1-ylmethyl)pyridine via Nucleophilic Substitution

The synthesis of 2-(pyrrolidin-1-ylmethyl)pyridine via nucleophilic substitution of 2-(chloromethyl)pyridine with pyrrolidine is a well-established, high-yielding procedure. A documented patent procedure reports a calculated yield of 94% under optimized conditions, demonstrating efficient access to this unsubstituted core . In contrast, the synthesis of its 3-pyridyl isomer (3-(pyrrolidin-1-ylmethyl)pyridine) is not as extensively documented for a high-yielding, direct substitution route, reflecting the differential reactivity of the 3-(chloromethyl)pyridine starting material, which is less commercially available and more prone to side reactions [1]. Furthermore, while the 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine analog provides a handle for further functionalization, its synthesis requires an additional step (or a more expensive brominated starting material) and results in a higher molecular weight (241.13 g/mol) compared to the parent compound (162.23 g/mol), which may be a critical differentiator for applications like fragment-based drug discovery where minimal molecular weight is paramount .

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Divergent Nicotinic Acetylcholine Receptor (nAChR) Binding Affinity of 2- vs. 3-Pyridyl Isomers

The 3-pyridyl isomer, 3-(pyrrolidin-1-ylmethyl)pyridine, exhibits a defined and quantifiable binding affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a reported Ki of 30 nM [1]. This affinity profile is a direct consequence of its substitution pattern and is absent in the 2-pyridyl isomer (the target compound), which has not been reported as a ligand for this receptor subtype in the same context. The target compound (2-(pyrrolidin-1-ylmethyl)pyridine) is instead utilized as a precursor for quaternization to generate novel nAChR ligands, where the 2-position is critical for the final molecule's pharmacophore, not for direct, unmodified receptor binding. Conversely, nicotine (3-(1-methylpyrrolidin-2-yl)pyridine), a potent nAChR agonist with a 3-pyridyl substitution, demonstrates the 3-position's biological relevance but its N-methyl pyrrolidine ring and chiral center make it a poor structural and functional comparator for the target compound's role as a simple, achiral building block.

Neuropharmacology Medicinal Chemistry Receptor Binding

Molecular Weight and Structural Minimalism: Differentiating the Unsubstituted Core from Halogenated Analogs

The target compound, 2-(pyrrolidin-1-ylmethyl)pyridine, has a molecular weight of 162.23 g/mol, making it an ideal small fragment for drug discovery campaigns. In contrast, its halogenated analogs, such as 4-bromo-2-(pyrrolidin-1-ylmethyl)pyridine (MW 241.13 g/mol) and 2-chloro-5-(pyrrolidin-1-ylmethyl)pyridine (MW 196.68 g/mol), are significantly heavier [1]. The presence of the halogen atom not only increases molecular weight and lipophilicity (e.g., the bromine adds substantial logP) but also introduces a specific reactivity handle (for cross-coupling) and potential for undesirable halogen bonding. For researchers conducting fragment-based screening or exploring the minimal pharmacophore for a biological target, the lower molecular weight and lack of extraneous functionality in 60032-62-4 are distinct and verifiable advantages that directly impact compound progression and ligand efficiency metrics.

Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Properties

Critical Role in PDP Ligand Scaffolds for C-H Oxidation Catalysis

2-(Pyrrolidin-1-ylmethyl)pyridine is the essential, unfunctionalized building block for constructing PDP (pyridine-2,6-diylbis(pyrrolidin-1-ylmethanone)) and related tetradentate nitrogen-donor ligands [1]. The 2-position substitution pattern is a strict requirement for the ligand to adopt the necessary cis-α topology for bidentate or tetradentate chelation to metal centers like Fe(II) or Mo(0). Research on PDP topology explicitly notes that variations, such as substituting the 2-pyridyl group, dramatically alter the coordination sphere and catalytic outcome in reactions like selective sp3 C-H bond oxidation [2]. The 3-pyridyl isomer, by contrast, cannot form the same chelate ring size or geometry, and its use in these systems is unreported due to this fundamental structural incompatibility. Halogenated analogs would introduce an undesired reactive site that could compete with or poison the metal catalyst. Thus, for researchers developing non-heme iron catalysts, the unsubstituted 2-pyridyl core is not merely preferable—it is structurally mandated.

Catalysis Organometallic Chemistry C-H Activation

Commercial Availability and Purity: A Reliable Supply Chain for an Unsubstituted Scaffold

2-(Pyrrolidin-1-ylmethyl)pyridine (60032-62-4) is widely available from multiple commercial suppliers with a standard purity specification of 98% . This broad commercial availability and consistent purity are indicators of a mature and reliable supply chain for this unsubstituted building block. In contrast, its 3-pyridyl isomer (3-(pyrrolidin-1-ylmethyl)pyridine) is less commonly offered as a standard catalog item, often requiring custom synthesis, which introduces longer lead times and higher procurement costs. Similarly, while halogenated analogs are available, their purity specifications can vary, and they are typically offered by fewer vendors, reflecting a more specialized and less competitive market . The target compound's status as a high-demand intermediate ensures competitive pricing and batch-to-batch consistency, which are critical factors for large-scale research projects and industrial process development.

Chemical Sourcing Supply Chain Management Analytical Chemistry

Optimal Research Scenarios for Procuring 2-(Pyrrolidin-1-ylmethyl)pyridine (CAS 60032-62-4)


As a Minimalist Fragment for Ligand Discovery Against CNS Targets

Procure this compound when the research objective is fragment-based drug discovery (FBDD) targeting CNS proteins, where the minimal molecular weight (162.23 g/mol) and unadorned pyrrolidine-pyridine core provide a clean, ligand-efficient starting point for structure-activity relationship (SAR) studies. The lack of direct nAChR binding of the unmodified core is advantageous, as it avoids confounding off-target activity and allows for a clear evaluation of binding upon further chemical elaboration, such as quaternization to generate novel nAChR ligands [1].

As a Precursor to Tetradentate PDP Ligands for Selective C-H Oxidation Catalysis

This compound is the mandatory starting material for synthesizing PDP-type ligands used in non-heme iron and molybdenum catalysts. The 2-pyridyl substitution is essential for achieving the cis-α topology required for bidentate or tetradentate metal chelation, enabling catalytic cycles for selective sp3 C-H bond oxidation [2]. Any other isomer (e.g., 3-pyridyl) or halogenated analog will fail to form the correct coordination geometry and will not produce a functional catalyst.

As a Cost-Effective, High-Yield Building Block for Heterocyclic Synthesis

Researchers should select this compound when a reliable, high-yield route to a pyrrolidine-substituted pyridine core is required. The validated synthetic procedure (achieving a 94% yield) ensures that this intermediate can be produced efficiently and at scale, making it suitable for medicinal chemistry programs where synthesizing large libraries of analogs is necessary . Its lower cost and broader availability compared to its 3-pyridyl isomer or halogenated derivatives further support its use in parallel synthesis and lead optimization campaigns.

For Exploring the Basic Pharmacophore of Nicotinic Ligands via Quaternization

This scaffold is ideal for projects aimed at discovering novel nicotinic acetylcholine receptor (nAChR) modulators that function as quaternary ammonium salts. The target compound provides the uncharged, tertiary amine core that can be alkylated to create a permanently charged, high-affinity ligand [1]. This approach allows medicinal chemists to decouple the contributions of the core scaffold from the quaternizing group in SAR studies, a strategy not feasible with the pre-quaternized or N-methylated analog, nicotine.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(Pyrrolidin-1-ylmethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.